molecular formula C8H15NO B8428122 octahydro-2H-pyrano[3,2-b]pyridine

octahydro-2H-pyrano[3,2-b]pyridine

Cat. No. B8428122
M. Wt: 141.21 g/mol
InChI Key: YMRJJFREWBRJNE-UHFFFAOYSA-N
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Patent
US09181277B2

Procedure details

To a solution of 3,4-dihydro-2H-pyrano[3,2-b]pyridine (0.60 g) in glycol monomethyl ether was added a catalytic amount of 10% Pd/C. The reaction mixture was stirred at 70° C. for 3 hours under H2 (2 MPa) and filtered. The filtrate was concentrated in vacuo to give the title compound as colorless oil (0.56 g, 90.00%), which was used for the next step without further purification. The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 142.2 (M+1).
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[O:1]1[C:10]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1>COCCO.[Pd]>[O:1]1[CH:10]2[CH:5]([NH:6][CH2:7][CH2:8][CH2:9]2)[CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
O1CCCC2=NC=CC=C21
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 70° C. for 3 hours under H2 (2 MPa)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O1CCCC2NCCCC21
Measurements
Type Value Analysis
AMOUNT: MASS 0.56 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.